molecular formula C16H19N3O3S B5715499 2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

货号 B5715499
分子量: 333.4 g/mol
InChI 键: OOMIKGNRTURUCF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, commonly known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a novel compound that has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety.

作用机制

ETC-1002 works by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol in the liver. By inhibiting ACL, ETC-1002 reduces the production of LDL-C and triglycerides while increasing the production of HDL-C. ETC-1002 also activates adenosine monophosphate-activated protein kinase (AMPK), a metabolic regulator that promotes glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, ETC-1002 has been shown to have other beneficial effects on cardiovascular health. It has been found to reduce the size of atherosclerotic plaques and improve endothelial function in preclinical studies. ETC-1002 has also been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. These effects are thought to be due to the anti-inflammatory and antioxidant properties of ETC-1002.

实验室实验的优点和局限性

One of the advantages of ETC-1002 is that it has a novel mechanism of action that targets ACL, which is different from other lipid-lowering drugs such as statins. This makes it a potential alternative for patients who cannot tolerate statins or do not achieve sufficient LDL-C reduction with statin therapy. However, one limitation of ETC-1002 is that it has not yet been approved by regulatory agencies for clinical use, and its safety and efficacy in humans are still being evaluated in clinical trials.

未来方向

There are several potential future directions for research on ETC-1002. One direction is to further investigate its cardioprotective effects in clinical trials and determine its optimal dosing regimen. Another direction is to explore its potential use in combination with other lipid-lowering drugs or anti-inflammatory agents for synergistic effects. Additionally, the role of ETC-1002 in the treatment of other metabolic disorders such as diabetes and non-alcoholic fatty liver disease could be investigated. Finally, the development of more potent and selective ACL inhibitors based on the structure of ETC-1002 could lead to the discovery of new therapeutics for cardiovascular diseases.

合成方法

ETC-1002 is a synthetic compound that can be prepared by a multi-step synthesis method. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base such as triethylamine to yield ETC-1002. The final product is purified by column chromatography to obtain a white crystalline powder.

科学研究应用

ETC-1002 has been extensively studied for its potential therapeutic effects on cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and heart failure. It has been shown to lower low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and reduce triglyceride levels in preclinical studies. ETC-1002 has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.

属性

IUPAC Name

2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-5-22-12-9-7-6-8-11(12)14(20)18-16-17-10(2)13(23-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIKGNRTURUCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-ethoxyphenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。